1,1-Di-p-tolyl-2-propyn-1-ol

Description

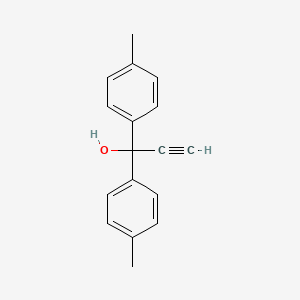

1,1-Di-p-tolyl-2-propyn-1-ol is a tertiary propargyl alcohol featuring two para-methylphenyl (p-tolyl) groups attached to the hydroxyl-bearing carbon and a terminal alkyne moiety. The substitution of phenyl groups with p-tolyl groups introduces methyl substituents at the para positions, which influence steric and electronic properties. Such compounds are critical intermediates in organic synthesis, pharmaceuticals, and agrochemicals due to their reactive alkyne and alcohol functionalities .

Properties

Molecular Formula |

C17H16O |

|---|---|

Molecular Weight |

236.31 g/mol |

IUPAC Name |

1,1-bis(4-methylphenyl)prop-2-yn-1-ol |

InChI |

InChI=1S/C17H16O/c1-4-17(18,15-9-5-13(2)6-10-15)16-11-7-14(3)8-12-16/h1,5-12,18H,2-3H3 |

InChI Key |

QVOQIPRHIKMPFE-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC=C(C=C1)C(C#C)(C2=CC=C(C=C2)C)O |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural Differences :

- Substituents : Phenyl groups instead of p-tolyl groups.

- Molecular Formula : C₁₅H₁₂O vs. C₁₇H₁₆O (hypothesized for 1,1-Di-p-tolyl-2-propyn-1-ol).

- Molecular Weight : 208.26 g/mol vs. ~236.31 g/mol (estimated for Di-p-tolyl analog).

Functional Implications :

- The electron-donating methyl groups in the Di-p-tolyl derivative may stabilize carbocation intermediates during acid-catalyzed reactions, altering reaction pathways compared to the diphenyl analog .

(S)-2-Amino-1,1-diphenylpropan-1-ol

Structural Differences :

- Functional Group: An amino (-NH₂) group replaces the terminal alkyne.

- Molecular Formula: C₁₅H₁₅NO vs. C₁₇H₁₆O.

Functional Implications :

- The amino group introduces basicity and hydrogen-bonding capability, enhancing solubility in polar solvents compared to the hydrophobic Di-p-tolyl compound.

- Reactivity diverges significantly: the amino group enables participation in Schiff base formation or coordination chemistry, unlike the alkyne’s propensity for click chemistry or cycloadditions .

2-(4,5-Diphenyl-2-p-tolyl-1H-imidazol-1-yl)-3-phenylpropan-1-ol

Structural Differences :

- Core Structure : Incorporates an imidazole ring substituted with p-tolyl and phenyl groups, unlike the propargyl alcohol backbone.

Functional Implications :

- The hydroxyl group in this compound may exhibit different acidity due to resonance stabilization from the imidazole ring .

Data Table: Comparative Analysis of Key Compounds

*Hypothesized values based on structural analogy.

Research Findings and Implications

- Solubility Trends: Hydrophobic substituents (p-tolyl, phenyl) limit aqueous solubility, necessitating organic solvents for reactions, whereas amino-substituted derivatives exhibit improved polar compatibility .

- Thermal Stability : Alkyne-containing compounds like 1,1-Diphenyl-2-propyn-1-ol may decompose at high temperatures (>200°C), whereas imidazole derivatives demonstrate higher thermal resilience .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.